4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Description
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Scientific Research Applications
Hydroxybenzoyl-Pyrrolizine Derivatives
Research on compounds like the title one often explores their synthesis, structural characterization, and potential applications. For instance, the study on "6-(2-Hydroxybenzoyl)-5-(pyrrol-2-yl)-3H-pyrrolizine" by Dey et al. (2003) isolated a compound through the base-catalyzed condensation process, highlighting the structural features and potential for further functionalization (Dey, Dey, Mallik, & Dahlenburg, 2003).
Synthesis of Heterocycles
Another example includes work on "Synthesen von Heterocyclen, CC Reaktionen mit cyclischen Oxalylverbindungen" by Kollenz et al. (1976), which discusses the synthesis of heterocycles and their reactions, offering a foundation for understanding the chemical behavior and applications of such compounds (Kollenz, Ziegler, Ott, & Igel, 1976).
Antibacterial Activity
The synthesis and antibacterial activity of related compounds, such as those described by Gein et al. (2006), demonstrate the potential biomedical applications of these molecules. This study on "1-(5-aryl-4-benzoyl-3-hydroxy-2-oxo-3-pyrrolin-1-yl)-2-(3-benzoylmethylene-2-oxopiperazin-1-yl)ethanes" offers insights into the structural requisites for antibacterial properties (Gein, Kasimova, Panina, & Voronina, 2006).
Histone Deacetylase Inhibitors
Research on "3-(4-Aroyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides" by Ragno et al. (2004) presents a new class of synthetic histone deacetylase inhibitors, highlighting the therapeutic potential of benzoyl-pyrrole derivatives in cancer treatment and other diseases (Ragno, Mai, Massa, Cerbara, Valente, Bottoni, Scatena, Jesacher, Loidl, & Brosch, 2004).
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(5-methylfuran-2-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-13-31-19-9-7-18(8-10-19)23(28)21-22(20-11-6-16(2)32-20)27(25(30)24(21)29)15-17-5-4-12-26-14-17/h3-12,14,22,28H,1,13,15H2,2H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVIGPKBVAQXIP-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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